4-(3-Hydroxyphenyl)but-3-en-2-one
Description
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H10O2/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-7,12H,1H3 |
InChI Key |
BQQMTVHCRIOEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC(=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogs, their substituents, synthesis methods, and applications:
Structural and Electronic Effects on Properties
Substituent Position
- Meta vs. For example, the para-hydroxyl in 4-(4-hydroxyphenyl)but-3-en-2-one facilitates cyclization reactions to form oxygen-bridged dihydropyridones . In Dehydrozingerone, the para-hydroxy and meta-methoxy groups enhance resonance stabilization, mimicking curcumin’s bioactive structure .
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Dimethylaminophenyl: The dimethylamino group (electron-donating) shifts UV-Vis absorption to 375 nm, making it suitable for nonlinear optical applications .
- 4-Nitrophenyl : The nitro group (electron-withdrawing) reduces λmax to 323 nm and increases chemical reactivity in conjugate addition reactions .
Q & A
Q. What are the optimized synthetic routes for 4-(3-Hydroxyphenyl)but-3-en-2-one, and how do reaction conditions influence yield?
The compound is synthesized via Claisen–Schmidt condensation between 3-hydroxybenzaldehyde and acetone under acidic conditions. Evidence from a similar synthesis (yield: 52%) highlights the use of ethanol as a solvent and thionyl chloride (SOCl₂) as a catalyst . Key factors affecting yield include:
Q. How is this compound characterized structurally?
Standard characterization methods include:
Q. What preliminary biological activities have been reported for this compound?
While direct studies on this compound are limited, structurally analogous compounds (e.g., 4-(3,4-dimethoxyphenyl)but-3-en-2-one) exhibit:
- Antifungal activity via inhibition of ergosterol biosynthesis.
- Melanogenesis modulation by upregulating tyrosinase expression in B16F10 melanoma cells .
- Cytotoxic potential against specific cancer cell lines, though structure-activity relationships (SAR) require further validation .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding affinity of this compound?
- Density Functional Theory (DFT) : Models the electron-deficient α,β-unsaturated ketone, predicting nucleophilic attack sites (e.g., Michael addition).
- Molecular docking : Simulates interactions with biological targets (e.g., tyrosinase active site) using software like AutoDock Vina. Substituent positioning (e.g., hydroxyl group at C3) enhances hydrogen bonding with residues like His367 .
Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?
Challenges include:
- Crystal twinning due to planar geometry.
- Weak hydrogen bonding from the hydroxyl group (3-OH), complicating lattice formation. Methodological solution :
- Use SHELXL for high-resolution refinement, leveraging restraints for disordered regions.
- Apply SHELXE for experimental phasing in low-symmetry space groups (e.g., P2₁/c) .
Q. How do substituent variations (e.g., Cl vs. OH) on the phenyl ring alter biological efficacy?
SAR studies on analogs reveal:
- Electron-withdrawing groups (Cl) : Enhance antifungal activity by increasing electrophilicity of the ketone.
- Hydroxyl groups : Improve melanogenesis modulation via hydrogen bonding with tyrosinase. Example: 4-(3,5-Dichlorophenyl)but-3-en-2-one shows higher antifungal activity than the methoxy-substituted analog .
Q. How should researchers resolve contradictions in reported bioactivity data?
Contradictions may arise from:
- Cell line variability (e.g., B16F10 vs. HaCaT cells).
- Assay conditions (e.g., concentration ranges, incubation times). Methodological recommendations :
- Validate results using orthogonal assays (e.g., MTT and trypan blue exclusion for cytotoxicity).
- Perform dose-response curves (IC₅₀) with 95% confidence intervals .
Methodological Tables
Table 1: Synthetic Yields of Analogous Compounds
| Compound | Yield | Catalyst | Reference |
|---|---|---|---|
| This compound | 52% | SOCl₂ | |
| 4-(3,5-Dichlorophenyl)but-3-en-2-one | 68% | HCl | |
| 4-(4-Nitrophenyl)but-3-en-2-one | 45% | H₂SO₄ |
Table 2: Key Spectroscopic Data
| Technique | Key Peaks | Assignment |
|---|---|---|
| NMR | δ 7.2–7.4 (m, 3H), δ 6.8 (d, J=16 Hz) | Aromatic and enone protons |
| FT-IR | 1685 cm⁻¹, 3200 cm⁻¹ | C=O, O–H stretches |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
